Testosterone isocaproate
Overview
Description
Androst-4-en-3-one, 17-((4-methyl-1-oxopentyl)oxy)-, (17beta)-, also known as testosterone isocaproate, is a synthetic ester of testosterone. It is commonly used in hormone replacement therapy and bodybuilding due to its anabolic properties. The compound has a molecular formula of C25H38O3 and a molecular weight of 386.6 g/mol .
Mechanism of Action
Target of Action
Testosterone isocaproate, like other testosterone esters, primarily targets the androgen receptor (AR) . The androgen receptor is a nuclear receptor that binds androgens, which are a group of hormones that play a role in male traits and reproductive activity.
Mode of Action
This compound exerts its effects by binding to the androgen receptor . Once this compound binds to the AR, the receptor-ligand complex translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA . This binding modulates the transcription of a set of androgen-responsive genes , leading to the physiological effects of testosterone.
Biochemical Pathways
This compound, as a testosterone ester, is involved in the androgen biosynthesis pathway. All androgens, including testosterone, originate from cholesterol and are converted by multiple enzymes to produce the active androgens testosterone and dihydrotestosterone (DHT) .
Pharmacokinetics
The pharmacokinetics of this compound, like other testosterone esters, involves absorption, distribution, metabolism, and excretion (ADME). Testosterone esters are typically administered via intramuscular injection, which bypasses first-pass metabolism in the liver, improving bioavailability .
Result of Action
The binding of this compound to the androgen receptor and the subsequent modulation of gene transcription leads to a range of effects at the molecular and cellular levels. These effects include the development and maintenance of male sexual characteristics and the regulation of anabolic processes .
Biochemical Analysis
Biochemical Properties
Testosterone isocaproate is a testosterone ester with improved bioavailability and metabolic half-life compared to the endogenous hormone . It binds to the androgen receptor (AR), and the ligand-receptor complex translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating transcription of a set of androgen-responsive genes .
Cellular Effects
As a testosterone derivative, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the androgen receptor (AR). The ligand-receptor complex then translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating the transcription of a set of androgen-responsive genes .
Temporal Effects in Laboratory Settings
As a testosterone ester, it is expected to have a prolonged effect compared to testosterone itself .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Androst-4-en-3-one, 17-((4-methyl-1-oxopentyl)oxy)-, (17beta)- typically involves the esterification of testosterone with 4-methylvaleric acid. The reaction is catalyzed by an acid or base and requires anhydrous conditions to prevent hydrolysis. The reaction can be represented as follows: [ \text{Testosterone} + \text{4-methylvaleric acid} \rightarrow \text{Androst-4-en-3-one, 17-((4-methyl-1-oxopentyl)oxy)-, (17beta)-} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 17-keto derivatives and carboxylic acids.
Reduction: Formation of 17-hydroxy derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a reference standard in analytical chemistry for the quantification of testosterone esters in biological samples.
Biology: In biological research, it is used to study the effects of testosterone on muscle growth, bone density, and overall metabolism.
Medicine: Testosterone isocaproate is used in hormone replacement therapy for treating conditions such as hypogonadism and delayed puberty in males. It is also used in the treatment of certain types of breast cancer in females.
Industry: The compound is used in the formulation of anabolic steroids for bodybuilding and athletic performance enhancement .
Comparison with Similar Compounds
- Testosterone enanthate
- Testosterone cypionate
- Testosterone propionate
Comparison:
- Testosterone enanthate: Similar anabolic effects but has a longer half-life compared to testosterone isocaproate.
- Testosterone cypionate: Also has a longer half-life and is commonly used in hormone replacement therapy.
- Testosterone propionate: Has a shorter half-life and is used for more immediate effects.
Uniqueness: Androst-4-en-3-one, 17-((4-methyl-1-oxopentyl)oxy)-, (17beta)- is unique due to its specific ester chain, which provides a balance between the duration of action and the onset of effects. This makes it suitable for both medical and athletic applications .
Biological Activity
Testosterone isocaproate is an ester of testosterone that has garnered attention for its biological activity, particularly in the context of hormone replacement therapy (HRT) and anabolic steroid use. This article explores its pharmacokinetics, therapeutic uses, and biological effects based on diverse research findings.
Overview of this compound
This compound is part of a group of testosterone esters used in clinical settings to treat conditions related to testosterone deficiency. It is commonly used in combination with other esters, such as testosterone propionate and testosterone decanoate, in formulations like Sustanon®.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has a moderate half-life compared to other testosterone esters. In a clinical study involving a mixture of testosterone esters, this compound was detectable in serum for at least 8 days post-administration, indicating a relatively prolonged action compared to shorter esters like testosterone propionate .
Testosterone Ester | Half-Life | Detection Time |
---|---|---|
Testosterone Propionate | 0.8 days | 4-5 days |
This compound | 2-3 days | At least 8 days |
Testosterone Decanoate | 5-7 days | Up to 18 days |
Testosterone Undecanoate | 3-4 days | Up to 60 days |
Androgenic Effects
This compound exhibits significant androgenic activity, akin to other testosterone esters. Its effects include:
- Muscle Mass Increase : Clinical studies have demonstrated that testosterone esters, including isocaproate, can promote muscle hypertrophy and strength gains in both hypogonadal men and athletes .
- Bone Density Improvement : Long-term administration has been associated with increased bone mineral density, reducing the risk of osteoporosis in men with low testosterone levels .
Metabolic Effects
The administration of this compound influences various metabolic parameters:
- Lipid Profile Changes : Studies indicate that testosterone therapy can lead to reductions in high-density lipoprotein (HDL) cholesterol while potentially increasing low-density lipoprotein (LDL) cholesterol levels. This effect underscores the need for monitoring lipid profiles during treatment .
- Erythropoiesis Stimulation : Testosterone is known to stimulate erythropoiesis, leading to increased red blood cell mass. This effect can be beneficial but also poses risks of polycythemia if not monitored properly .
Case Studies
- Clinical Efficacy Study : A retrospective analysis assessed the efficacy and safety of testosterone undecanoate (a related ester) in transgender men over 12 months. Results indicated significant increases in total and free testosterone levels without adverse liver effects or significant changes in liver enzymes .
- Doping Analysis : In a doping context, studies have shown that this compound can be detected up to 60 days post-administration when used as part of a mixed ester formulation. This highlights its potential for misuse in sports and the importance of stringent testing protocols .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4/h15-16,19-22H,5-14H2,1-4H3/t19-,20-,21-,22-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYHLSBUTAPNGT-BKWLFHPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046806 | |
Record name | Testosterone isocaproate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15262-86-9 | |
Record name | Testosterone isocaproate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15262-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Testosterone isocaproate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015262869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Testosterone isocaproate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16002 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 15262-86-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Testosterone isocaproate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17β-hydroxyandrost-4-ene-3-one 4-methylvalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TESTOSTERONE ISOCAPROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8ST05GYDM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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